molecular formula C8H11N3 B11747008 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole

1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole

Cat. No.: B11747008
M. Wt: 149.19 g/mol
InChI Key: RHSCFAKUKSJDPX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . This fused bicyclic system belongs to the class of pyrrolopyrazoles, which are recognized as privileged scaffolds in drug discovery due to their versatile applications . The cyclopropyl substitution on the pyrazole nitrogen is a common feature in medicinal chemistry, often used to fine-tune the compound's metabolic stability, lipophilicity, and overall pharmacological profile. Pyrazole and pyrrolopyrazole cores are frequently investigated for their diverse biological activities. As such, this compound serves as a valuable synthetic intermediate for the development of novel bioactive molecules. Research indicates that similar structures are explored as kinase inhibitors , antimicrobial agents , and for their anti-inflammatory potential . The presence of multiple nitrogen atoms in its structure allows for effective interaction with various biological targets, including enzymes and receptors . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-cyclopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C8H11N3/c1-2-7(1)11-8-5-9-3-6(8)4-10-11/h4,7,9H,1-3,5H2

InChI Key

RHSCFAKUKSJDPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(CNC3)C=N2

Origin of Product

United States

Preparation Methods

Pyrazole-Promoted Cyclocondensation

Frontiers in Chemistry describes a pyrazole-mediated five-component reaction for synthesizing pyrrolo[3,4-c]quinoline analogs, adaptable to pyrrolo[3,4-c]pyrazoles. By substituting primary amines with cyclopropylamine, the method could yield the target compound. The general protocol involves:

  • Reagents : Isatin, diketene, cyclopropylamine, and pyrazole.

  • Conditions : Reflux in ethanol for 4 hours.

  • Yield : Up to 90% for analogous structures.

A critical optimization factor is the stoichiometry of pyrazole, which acts as both a catalyst and proton shuttle. Without pyrazole, reaction yields drop below 35%.

Domino Reactions for Core Assembly

Arylglyoxal-Based Domino Pathways

ACS Journal of Organic Chemistry reports domino reactions between arylglyoxals and pyrazol-5-amines to form fused pyrazolo[3,4-b]pyridines. Adapting this method, cyclopropyl-containing arylglyoxals could generate the pyrrolo[3,4-c]pyrazole core. Key steps include:

  • Imine formation : Arylglyoxal reacts with pyrazol-5-amine.

  • Electrocyclization : Forms the bicyclic intermediate.

  • Cyclopropyl introduction : Via nucleophilic substitution or cross-coupling.

This method offers modularity but requires precise control over reaction kinetics.

Cycloaddition Strategies

1,3-Dipolar Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition of ethyl diazoacetate with alkynes or alkenes is a classic route to pyrazoles. PMC highlights its application in synthesizing trisubstituted pyrazoles. For the target compound, cyclopropane-bearing alkynes could be used to form the pyrrolo[3,4-c]pyrazole skeleton. Typical conditions include:

  • Catalyst : Zinc triflate (10 mol%).

  • Solvent : Triethylamine, 80°C.

  • Yield : ~89% for analogous products.

Reductive Amination and Functionalization

Post-Synthetic Modification of Intermediates

Patent US8999981B2 discloses post-synthetic modifications of pyrrolo[3,4-c]pyrazole intermediates. For example, reductive amination of a ketone intermediate with cyclopropylamine can install the cyclopropyl group. Steps include:

  • Intermediate synthesis : Ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

  • Reductive amination : Using NaBH(OAc)₃ and cyclopropylamine.

  • Cyclization : Acid-catalyzed intramolecular cyclization.

This approach offers late-stage diversification but requires high-purity intermediates.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Suzuki-Miyaura Coupling40–53%Regioselective, scalableHigh catalyst cost
Multicomponent Reactions73–90%Atom-economical, one-potLimited substrate scope
Domino Reactions61–82%Modular product diversityComplex optimization
Cycloaddition~89%Rapid core assemblyRequires specialized reagents
Reductive AminationNot reportedLate-stage functionalization flexibilityMulti-step, lower efficiency

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole derivatives have been synthesized and evaluated for their pharmacological activities. These compounds are often explored for their potential as antitumor agents and anti-inflammatory drugs . The structural modifications on the pyrrolo[3,4-c]pyrazole scaffold can significantly influence their biological activity.

Case Study: Antitumor Activity

A study demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation. This indicates a promising avenue for developing new anticancer therapies based on this scaffold .

Pharmacological Applications

The pharmacological profile of this compound has been investigated for various therapeutic targets:

  • Kinase Inhibition : Some derivatives have shown potent inhibition against kinases such as JAK2 and FLT3, which are crucial in cancer signaling pathways.
  • Anti-inflammatory Properties : Research has indicated that these compounds can modulate inflammatory responses by inhibiting the activity of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the efficacy of this compound derivatives. By systematically altering substituents on the core structure, researchers have been able to enhance potency and selectivity for specific biological targets.

Table: SAR Insights

SubstituentEffect on ActivityReference
Cyclopropyl groupEnhances binding affinity
Methyl groupsIncreases lipophilicity and potency
Halogen substitutionsModulates selectivity

Potential Therapeutic Uses

The versatility of this compound suggests several potential therapeutic applications:

  • Cancer Treatment : As mentioned earlier, its derivatives could serve as novel anticancer agents targeting specific kinases.
  • Autoimmune Disorders : Due to their anti-inflammatory properties, these compounds may also be explored for treating autoimmune conditions where inflammation plays a critical role.
  • Neurological Disorders : Emerging studies suggest potential neuroprotective effects that warrant further investigation in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-cyclopropyl-pyrrolo[3,4-c]pyrazole with related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Source
1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole Pyrrolo[3,4-c]pyrazole Cyclopropyl ~148 (estimated*) Enhanced rigidity, lipophilicity
5-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole Pyrrolo[3,4-c]pyrazole Methyl 123.16 Improved solubility vs. cyclopropyl
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole (unsubstituted) Pyrrolo[3,4-c]pyrazole None 109.13 Baseline for comparison
Pyrrolo[3,4-c]pyridine derivatives Pyrrolo[3,4-c]pyridine Chloro, fluoro, benzyl 300–400 HIV-1 integrase inhibition (IC50: 6–22 µM)
Ethyl 2-(4-oxo-1-phenyl-pyrrolo[3,4-c]pyrazol-5-yl)acetate Pyrrolo[3,4-c]pyrazole Phenyl, ethyl acetate 257.25 Moderate solubility in organic solvents

*Estimated molecular weight based on formula C₈H₁₀N₃ (cyclopropyl: C₃H₅ + core: C₅H₅N₃).

Key Observations:
  • Pyrrolo[3,4-c]pyridine vs. Pyrazole Core : Pyridine derivatives exhibit confirmed antiviral activity, while pyrazole analogs lack direct biological data in the evidence .
  • Solubility Trends : Methyl and acetic acid substituents (e.g., ) enhance aqueous solubility compared to hydrophobic cyclopropyl or phenyl groups .

Biological Activity

1-Cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound that exhibits a unique fused ring system incorporating both pyrrole and pyrazole functionalities. This compound has garnered attention in the pharmaceutical field due to its diverse biological activities, particularly as a potential inhibitor of protein kinases, which play crucial roles in various cellular processes. Understanding its biological activity is essential for developing therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C10_{10}H10_{10}N4_{4}
  • Molar Mass : 198.22 g/mol
  • Density : 1.35 g/cm³
  • Boiling Point : 237 °C

The presence of nitrogen atoms in the ring structures significantly influences the compound's reactivity and biological activity. The cyclopropyl group attached to the pyrazole nitrogen contributes distinctive steric and electronic properties that may enhance its interactions with biological targets .

Structural Comparison

The following table summarizes compounds structurally related to this compound:

Compound NameStructureUnique Features
3-amidopyrrolo[3,4-c]pyrazoleStructureContains an amide functional group enhancing solubility.
1-methylpyrrolo[3,4-c]pyrazoleStructureMethyl substitution alters electronic properties and reactivity.
5-(trifluoromethyl)pyrrolo[3,4-c]pyrazoleStructureTrifluoromethyl group increases lipophilicity and potential bioactivity.

Protein Kinase Inhibition

Research indicates that this compound acts as an inhibitor of various protein kinases. These enzymes are critical in regulating cellular functions such as growth, differentiation, and metabolism. The compound’s ability to modulate kinase activity presents potential therapeutic applications in cancer and other diseases where kinase signaling is dysregulated .

Anti-Apoptotic Properties

In vivo studies have demonstrated that derivatives of this compound exhibit anti-apoptotic activity. For instance, research involving renal ischemia/reperfusion injury showed that certain derivatives decreased tissue damage significantly compared to controls. Notably, compounds derived from the cyclization of hydrazinecarbothioamides displayed enhanced protective effects against apoptosis in renal tissues .

Mechanistic Studies

Mechanistic investigations have focused on the inhibition of caspase-3, a key enzyme in the apoptotic pathway. In particular, certain derivatives exhibited selective inhibition of caspase-3 and caspase-9 activities, suggesting a targeted approach in mitigating apoptosis during ischemic events .

Case Studies

A comprehensive study highlighted the efficacy of specific derivatives in reducing apoptotic markers in renal tissues subjected to ischemia/reperfusion injury. The most potent compounds demonstrated significant reductions in biomarkers associated with cell death and maintained normal renal histology compared to untreated controls .

Q & A

Q. What are the common synthetic routes for 1-cyclopropyl-pyrrolo[3,4-c]pyrazole derivatives?

The synthesis typically involves cyclization reactions using precursors like pyrazole or isoniazid derivatives. For example, cyclization of substituted pyrazoles with chloranil in xylene under reflux (25–30 hours) followed by purification via recrystallization from methanol is a documented method . Optimization of reaction conditions (e.g., solvent choice, catalyst) is critical for yield improvement. Industrial scale-up may require continuous flow reactors to enhance efficiency .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on analytical techniques:

  • NMR/IR spectroscopy : To confirm functional groups and cyclopropane ring integrity (e.g., IR absorption at ~1703 cm⁻¹ for carbonyl groups in related derivatives) .
  • X-ray crystallography : Provides unambiguous confirmation of the fused pyrrolo-pyrazole ring system and cyclopropyl substitution (e.g., single-crystal studies with R factor <0.05) .
  • HPLC/MS : Ensures purity (>95%) and molecular weight validation (e.g., molecular ion peaks matching C₆H₉N₃ derivatives) .

Q. What are the recommended storage conditions for this compound?

The compound should be stored at room temperature in a dry environment, protected from light and moisture. Derivatives with labile substituents (e.g., ester or amide groups) may require inert gas (N₂/Ar) purging to prevent degradation .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields in cyclopropane functionalization?

Key strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclopropane ring stability during coupling reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups can prevent unwanted side reactions at the pyrrolo nitrogen .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Cyclopropyl vs. alkyl groups : The cyclopropane ring enhances metabolic stability compared to linear alkyl chains, as seen in receptor-binding studies for anticancer derivatives .
  • Electron-withdrawing groups : Substitutions like trifluoromethyl (-CF₃) increase lipophilicity and improve blood-brain barrier penetration in CNS-targeted analogs .
  • Contradictory data : For example, a derivative targeting CB2-GPR55 heteromers showed conflicting antagonist effects (blocked by AM630 vs. HBA), suggesting receptor heteromer-specific interactions. Resolving this requires competitive binding assays and molecular dynamics simulations .

Q. What computational tools are effective for predicting the pharmacological profile of novel derivatives?

  • Molecular docking : Used to map interactions with targets like kinases or GPCRs (e.g., docking scores <−8 kcal/mol indicate strong binding in antimicrobial studies) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values in cytotoxicity assays .
  • ADMET prediction : Software like SwissADME evaluates bioavailability and toxicity risks (e.g., high topological polar surface area >80 Ų may limit oral absorption) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor affinities for pyrrolo-pyrazole derivatives?

  • Validate assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter receptor conformations. Standardize protocols using reference antagonists (e.g., AM630 for CB2R) .
  • Cross-validate with orthogonal methods : Combine radioligand binding with functional assays (e.g., cAMP inhibition) to confirm target engagement .
  • Receptor heteromer analysis : Use proximity ligation assays (PLA) to detect CB2-GPR55 heteromers, which may explain atypical pharmacological profiles .

Applications in Drug Discovery

Q. What evidence supports the anticancer potential of this scaffold?

  • Enzyme inhibition : Derivatives inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <100 nM, inducing G2/M cell cycle arrest .
  • Apoptosis induction : Caspase-3/7 activation observed in leukemia cell lines (e.g., HL-60) at 10 µM concentrations .
  • In vivo efficacy : A related pyrrolo-pyrazole reduced tumor volume by 60% in xenograft models, though bioavailability remains a challenge .

Tables

Table 1. Key Physicochemical Properties of 1-Cyclopropyl-pyrrolo[3,4-c]pyrazole Derivatives

PropertyValue/DescriptionReference
Molecular formulaC₉H₁₀N₃ (base scaffold)
LogP~2.1 (predicted)
Solubility<1 mg/mL in water; >50 mg/mL in DMSO
Thermal stabilityDecomposes >200°C

Table 2. Biological Activities of Select Derivatives

DerivativeTarget/ActivityIC₅₀/EC₅₀Reference
5-Cyclopentyl-1-phenylCB2-GPR55 heteromer antagonism50 nM
3-Trifluoromethyl analogAntimicrobial (E. coli)8 µg/mL
tert-Butyl carbamateCDK4/6 inhibition75 nM

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